
1-Hexylpyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a hexyl group and a thione group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with hexylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl-substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Hexylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hexylpyridine-2(1H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.
Comparaison Avec Des Composés Similaires
2-Hexylpyridine: Lacks the thione group, making it less reactive in certain chemical reactions.
1-Hexylpyridine-2(1H)-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
Hexylthiopyridine: Similar structure but with variations in the position of the hexyl and thione groups.
Uniqueness: 1-Hexylpyridine-2(1H)-thione is unique due to the presence of both a hexyl group and a thione group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
51283-24-0 |
|---|---|
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
1-hexylpyridine-2-thione |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-6-9-12-10-7-5-8-11(12)13/h5,7-8,10H,2-4,6,9H2,1H3 |
Clé InChI |
LFELQVKBCWBKEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C=CC=CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



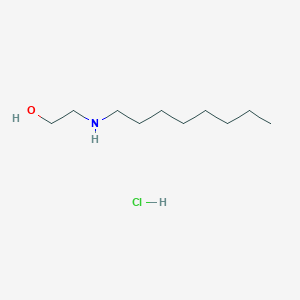

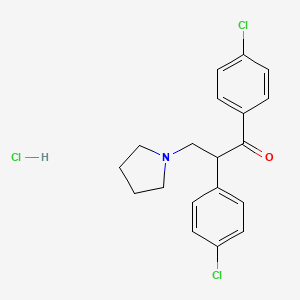

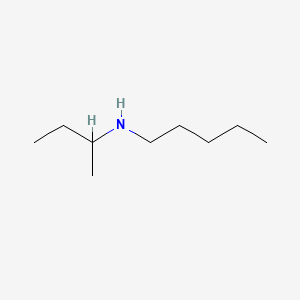
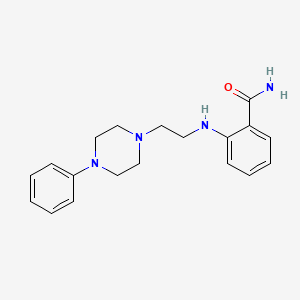
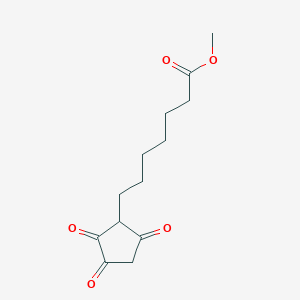

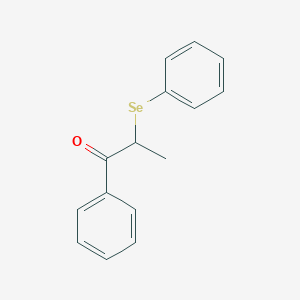

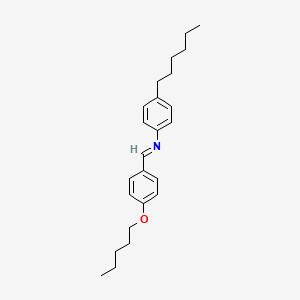
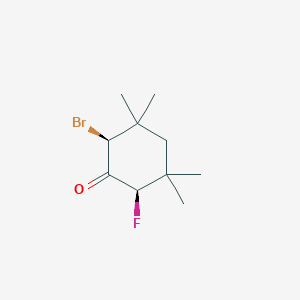
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
